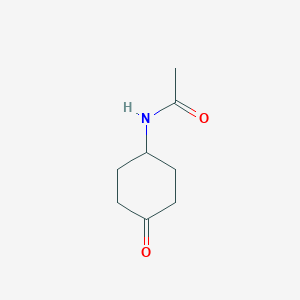

N-(4-Oxocyclohexyl)acetamide

描述

N-(4-Oxocyclohexyl)acetamide (CAS 27514-08-5) is an organic compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.197 g/mol. It is a white crystalline solid with a melting point of 136–140°C and a boiling point of 359.086°C at 760 mmHg . Structurally, it consists of a cyclohexanone ring substituted with an acetamide group at the 4-position.

准备方法

Synthetic Routes and Reaction Conditions: N-(4-Oxocyclohexyl)acetamide can be synthesized through the acylation of 4-aminocyclohexanone. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acylating agent. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of 4-aminocyclohexanone to this compound while minimizing the formation of by-products .

化学反应分析

Types of Reactions: N-(4-Oxocyclohexyl)acetamide undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted acetamides.

科学研究应用

Pharmaceutical Synthesis

Synthesis of Cariprazine

One of the most notable applications of N-(4-Oxocyclohexyl)acetamide is its use as an intermediate in the synthesis of Cariprazine, an antipsychotic medication. The synthesis involves several chemical reactions, including:

- Wittig-Horner Reaction : This reaction is utilized to form carbon-carbon bonds, crucial for building the molecular framework of Cariprazine.

- Reduction of Alkene : This step reduces double bonds in the molecular structure.

- Hydrolysis and Amidation : These reactions help in modifying functional groups to achieve the desired chemical properties.

- Reductive Amination : This final step combines an aldehyde with an amine to produce the target compound, Cariprazine.

The synthetic route developed is noted for avoiding potentially genotoxic intermediates and utilizes commercially viable methods, making it suitable for large-scale production .

Metabolic Studies

This compound has been studied for its biotransformation and metabolic pathways. In a study involving dogs, it was found that after administration, a significant percentage of the compound was metabolized into trans-N-(4-Hydroxycyclohexyl)acetamide. The elimination rates were observed to be 76.5% after oral administration and 80.7% after intravenous application, indicating efficient metabolism and excretion . This information is vital for understanding the pharmacokinetics of drugs derived from this compound.

作用机制

The mechanism of action of N-(4-Oxocyclohexyl)acetamide involves its interaction with specific molecular targets. The acetamide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ketone group can undergo nucleophilic addition reactions, leading to the formation of various intermediates that can modulate biological pathways .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of N-(4-Oxocyclohexyl)acetamide and Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| This compound | C₈H₁₃NO₂ | 155.20 | Cyclohexanone, acetamide | 27514-08-5 |

| N-(4-Oxo-cyclohexylmethyl)-acetamide | C₉H₁₅NO₂ | 169.22 | Cyclohexanone, methylacetamide | 30482-18-9 |

| 2-Chloro-N-(4-ethylcyclohexyl)acetamide | C₁₀H₁₈ClNO | 203.71 | Ethylcyclohexyl, chloroacetamide | 915924-28-6 |

| N-(6-Aminohexyl)acetamide | C₈H₁₈N₂O | 158.24 | Aminohexyl chain | 49631-88-1 |

Key Observations :

- 2-Chloro-N-(4-ethylcyclohexyl)acetamide (C₁₀H₁₈ClNO) incorporates a chloro group and ethyl substituent, enhancing lipophilicity and steric bulk, which may influence receptor binding .

- N-(6-Aminohexyl)acetamide (C₈H₁₈N₂O) features a flexible aminohexyl chain, improving water solubility and enabling conjugation in drug delivery systems .

Physicochemical Properties

Table 2: Physical Properties Comparison

Key Observations :

- The cyclohexanone core in this compound contributes to moderate polarity, balancing solubility in organic and aqueous media.

- Chloro and ethyl groups in 2-chloro-N-(4-ethylcyclohexyl)acetamide enhance hydrophobicity, making it suitable for membrane-penetrating applications .

Pharmacological Comparisons

- Metabolic Stability : this compound is a major metabolite of BM 12.1307 in dogs, indicating slower hepatic clearance compared to its parent compound .

- Anti-cancer Activity: Phenoxy acetamide derivatives (e.g., compound 40) exhibit IC₅₀ values <10 μM against HCT-116 and MCF-7 cell lines, surpassing the target compound’s utility as an intermediate .

- Neuropharmacological Potential: As a pramipexole intermediate, this compound’s structural rigidity contrasts with flexible analogs like N-(6-Aminohexyl)acetamide, which may target different neurological pathways .

生物活性

N-(4-Oxocyclohexyl)acetamide, also known as 4-acetamidocyclohexanone, is a compound with significant biological activity. Its molecular structure includes both an amide and a ketone functional group, which contribute to its interactions in biochemical pathways. This article explores the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

- Molecular Formula: CHNO

- Molecular Weight: 155.19 g/mol

- CAS Number: 27514-08-5

- Physical State: White solid

- Density: Not specified

The compound is synthesized through the reaction of cyclohexanone with acetic anhydride and ammonium acetate, typically yielding high purity when optimized in industrial settings using continuous flow reactors .

Biological Activity

This compound exhibits notable biological activities, primarily as a metabolite involved in the synthesis of derivatives with antiparasitic properties. One significant application is in the development of 2-pyrimidinecarbonitrile derivatives, which serve as falcipain inhibitors. These inhibitors target proteases crucial for parasitic survival, making them potential therapeutic agents against parasitic infections .

The compound's mechanism involves:

- Enzyme Interaction: this compound and its derivatives interact with specific enzymes, disrupting critical biological processes in parasites.

- Metabolic Pathways: It participates in various metabolic pathways that enhance its therapeutic efficacy.

Case Studies

A preclinical study highlighted the protective effects of this compound derivatives on cardiac and hepatic tissues against toxicities induced by chemotherapeutic agents like 5-fluorouracil (5-FU). The study involved administering different doses of a test compound derived from this compound to albino rats, revealing significant reductions in cardiac and liver enzyme levels compared to control groups .

Table 1: Cardiac Biomarkers Analysis

| Groups | CK-MB (U/L) | cTnI (ng/mL) | LDH (U/L) |

|---|---|---|---|

| Normal Control | 16.50 ± 0.619 *** | 0.029 ± 0.001 *** | 391.2 ± 9.495 *** |

| Standard Drug Control | 17.83 ± 0.654 *** | 0.085 ± 0.017 *** | 604.2 ± 19.58 *** |

| Toxic Control | 35.50 ± 1.928 *** | 1.99 ± 0.045 *** | 1061 ± 22.20 *** |

| Comp-1 (5 mg/kg for 8 days) | 20.33 ± 0.421 *** | 1.529 ± 0.015 *** | 798.2 ± 22.01 *** |

| Comp-1 (10 mg/kg for 8 days) | 13.33 ± 0.614 *** | 1.017 ± 0.031 *** | 362.8 ± 13.53 *** |

This table illustrates the significant decrease in cardiac enzyme levels in rats treated with the test compound, indicating potential cardioprotective effects .

Applications and Future Directions

This compound has promising applications in:

- Pharmaceutical Development: As a precursor for synthesizing antiparasitic agents.

- Biochemical Research: Understanding metabolic pathways involved in drug metabolism and toxicity.

Future research should focus on:

- In Vivo Studies: To further elucidate the pharmacokinetics and pharmacodynamics of this compound.

- Expanded Applications: Investigating its efficacy against a broader range of parasites and potential use in other therapeutic areas.

常见问题

Basic Research Questions

Q. How is N-(4-Oxocyclohexyl)acetamide structurally identified, and what are its key molecular properties?

- Methodological Answer :

- Structural Identification : Use systematic IUPAC nomenclature for unambiguous identification. Cross-validate with CAS No. 27514-08-5 and synonyms (e.g., 4-Acetamidocyclohexanone) .

- Molecular Properties :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₃NO₂ | |

| Molecular Weight | 155.19 g/mol | |

| Key Functional Groups | Acetamide, Cyclohexanone |

- Analytical Confirmation : Employ NMR (¹H/¹³C) for functional group verification and mass spectrometry for molecular weight validation .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Step 1 : Start with cyclohexanone derivatives. For example, acetylate 4-aminocyclohexanone using acetic anhydride under reflux conditions .

- Step 2 : Optimize reaction parameters (e.g., solvent polarity, temperature) to improve yield. Ethanol or dichloromethane are typical solvents .

- Step 3 : Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

- General Precautions : Based on structurally related acetamides (e.g., skin/eye irritants):

- PPE : Nitrile gloves, lab coat, safety goggles .

- Ventilation : Use fume hoods to avoid aerosol inhalation .

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

- Emergency Measures : For skin contact, rinse with soap/water; for eye exposure, flush with water for 15+ minutes .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Primary Techniques :

- FT-IR : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) for acetamide and ketone groups .

- NMR : ¹H NMR (δ ~2.0 ppm for acetyl CH₃; δ ~4.0 ppm for NH coupling) and ¹³C NMR (δ ~170 ppm for carbonyl carbons) .

- Supplementary Methods :

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺ at m/z 156.2) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable (e.g., via slow evaporation) .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Challenge : Isomers or tautomers may form due to keto-enol equilibria or axial/equatorial acetamide positioning.

- Solution :

- Variable Temperature NMR : Probe dynamic behavior in solution .

- DFT Calculations : Compare experimental and computed IR/NMR spectra to validate stereochemistry .

- Case Study : For cyclohexanone derivatives, X-ray diffraction confirmed chair conformations with axial substituents .

Q. How should researchers address contradictions in synthetic yield data for this compound?

- Methodological Answer :

- Root Cause Analysis :

- Reagent Purity : Verify starting material quality via HPLC or melting point .

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation .

- Mitigation : Reproduce reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference .

Q. What strategies optimize patent searches for novel applications of this compound?

- Methodological Answer :

- Keyword Strategy : Combine IUPAC name, CAS No., and functional terms (e.g., "cyclohexanone acetamide catalyst") .

- Database Filters : Use Derwent Innovation or SciFinder with exclusion terms (e.g., "NOT consumer") to focus on academic applications .

- Prior Art Analysis : Review patents citing similar compounds (e.g., N-(4-hydroxyphenyl)acetamide) for cross-applicability .

Q. What experimental conditions affect the stability of this compound?

- Methodological Answer :

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C) .

- Photostability : Store in amber vials if UV-Vis studies indicate sensitivity .

- Hydrolytic Stability : Test pH-dependent degradation in buffered solutions (pH 2–12) .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Software Tools : Use Gaussian or ORCA for DFT studies on transition states .

- Parameters : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites .

- Validation : Compare predicted reaction pathways (e.g., acetylation kinetics) with experimental LC-MS data .

Q. What methodologies assess the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays :

- Cytotoxicity : MTT assay (e.g., IC₅₀ determination in cancer cell lines) .

- Enzyme Inhibition : Kinase or protease activity assays with fluorogenic substrates .

- In Silico Screening : Docking studies (AutoDock Vina) against target proteins (e.g., cyclooxygenase) .

属性

IUPAC Name |

N-(4-oxocyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEMYWNHKFIVKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337089 | |

| Record name | N-(4-Oxocyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27514-08-5 | |

| Record name | 4-Acetamidocyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27514-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamidocyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027514085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Oxocyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Oxocyclohexyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。